molecular formula C21H20N6OS B2654839 N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868967-34-4

N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2654839
CAS No.: 868967-34-4
M. Wt: 404.49
InChI Key: ZQIPLBHKPFVQTE-UHFFFAOYSA-N
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Description

N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic heterocyclic compound designed for advanced chemical and biological research. This molecule features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold known for its diverse bioactivity, fused to a pyridine ring and linked via a thioacetamide bridge to a mesityl group. The structural motifs present in this compound are associated with significant biological activity in scientific literature. Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine nucleus have been investigated for their potential as fungicidal and pesticidal agents, indicating its relevance in the development of new crop protection solutions . Furthermore, closely related analogs have demonstrated potent anti-parasitic activity in phenotypic studies, highlighting the potential of this chemical class in infectious disease research . The mechanism of action for novel compounds of this type is often explored through phenotypic structure-activity relationship (SAR) studies, which can help elucidate its biological target and optimize potency . Researchers can utilize this high-quality compound as a key intermediate or building block in medicinal chemistry programs, for SAR expansion, or as a candidate for high-throughput screening in various biological assays. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-13-10-14(2)20(15(3)11-13)23-18(28)12-29-19-8-7-17-24-25-21(27(17)26-19)16-6-4-5-9-22-16/h4-11H,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIPLBHKPFVQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyridazine ring. Common reagents include hydrazine derivatives and pyridine carboxylic acids, which undergo cyclization under acidic or basic conditions.

    Thioether Formation:

    Acetamide Introduction: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the triazolopyridazine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the mesityl group or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydro Derivatives: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise due to its potential pharmacological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The triazolopyridazine core is particularly noted for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The mesityl and acetamide groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties, highlighting differences in substituents, molecular weights, and reported activities:

Compound Name Triazolopyridazine Substituent Acetamide/Thio Substituent Molecular Weight (g/mol) Activity/Notes References
Target Compound 3-(pyridin-2-yl) N-mesityl 412.48 High lipophilicity; potential kinase/epigenetic target
Lin28-1632 3-methyl N-Methyl, phenyl (CAS: 108825-65-6) 325.37 Lin28 protein inhibitor; used in developmental studies
AZD5153 3-methoxy Piperidyl-phenoxy ethyl 514.60 Bromodomain and extraterminal (BET) inhibitor; anticancer
Vebreltinib Difluoro(6-fluoro-2-methylindazolyl) Cyclopropylpyrazole 428.38 Tyrosine kinase inhibitor; antineoplastic (CAS: 1440964-89-5)
2-((3-methyl-triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid 3-methyl Carboxylic acid 238.25 Building block for further derivatization
N-(tetrahydrofuran-2-ylmethyl)-2-((3-(pyridin-3-yl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide 3-(pyridin-3-yl) Tetrahydrofuranmethyl 424.46 Enhanced solubility due to polar furan group

Key Structural and Functional Differences:

Triazolopyridazine Core Modifications :

  • The pyridin-2-yl group in the target compound may engage in distinct hydrogen-bonding or π-π stacking interactions compared to pyridin-3-yl () or methyl substituents (). Pyridin-2-yl’s ortho-nitrogen could enhance binding to metal ions or aromatic residues in enzymatic pockets .
  • Difluoro-indazolyl in vebreltinib introduces electronegative and bulky groups, likely improving selectivity for tyrosine kinases .

In contrast, tetrahydrofuranmethyl () or carboxylic acid () substituents enhance polarity, favoring solubility . Lin28-1632’s simpler N-methyl-phenyl acetamide highlights how smaller substituents balance activity and pharmacokinetics .

Vebreltinib’s antineoplastic activity underscores the scaffold’s versatility in kinase inhibition, though substituent choice critically determines target specificity .

Research Implications and Limitations

While structural analogs provide insights, the target compound’s exact biological profile remains uncharacterized in the provided evidence. Future studies should prioritize:

  • Kinase inhibition assays to compare efficacy with vebreltinib .
  • Solubility and logP measurements to evaluate the mesityl group’s impact on drug-likeness .
  • In vivo pharmacokinetics to assess metabolic stability and bioavailability.

Biological Activity

N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic compound with notable biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H20_{20}N6_6OS
  • Molecular Weight : 404.49 g/mol
  • CAS Number : 852376-31-9

The compound features a triazolo-pyridazine core structure, which is known for its potential pharmacological properties. Its synthesis typically involves multi-step reactions that require precise control over conditions to ensure high purity and yield .

This compound primarily targets the c-Met kinase , a receptor tyrosine kinase implicated in various cancers. The inhibition of c-Met signaling pathways disrupts tumor growth and survival mechanisms .

Antitumor Activity

The compound has demonstrated significant anti-tumor activity against several cancer cell lines:

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate that this compound is highly effective at low concentrations, suggesting favorable bioavailability for therapeutic applications .

Cytotoxicity Studies

In vitro studies show that the compound exhibits moderate cytotoxicity against normal human hepatocyte cell lines (LO2), with comparative analyses indicating lower toxicity than traditional chemotherapeutic agents . The MTT assay results further confirm its potential as a selective anti-cancer agent.

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • A study evaluated various triazolo-pyridazine derivatives for their cytotoxic effects on cancer cell lines. N-mesityl compound showed promising results comparable to known inhibitors like Foretinib .
  • Mechanistic Insights :
    • Research indicated that the compound induces late apoptosis in A549 cells and causes cell cycle arrest in the G0/G1 phase, contributing to its anti-cancer efficacy .
  • Comparative Analysis :
    • In a comparative study of similar compounds targeting c-Met kinase, N-mesityl derivatives exhibited superior potency with IC50 values significantly lower than other tested agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

  • Methodological Answer : The synthesis involves sequential coupling and cyclization steps.

Thioether Formation : React a pyridazine-thiol precursor (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) with mesityl acetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.

Triazolo-pyridazine Cyclization : Use copper-catalyzed or thermal cyclization to form the [1,2,4]triazolo[4,3-b]pyridazine core.

  • Key Considerations : Optimize reaction time and temperature to avoid over-oxidation of sulfur intermediates. Reference multi-step protocols for analogous triazole derivatives in and .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., mesityl, pyridin-2-yl groups).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
  • Cross-Validation : Compare spectral data with structurally related acetamide derivatives (e.g., ’s acetamide characterization) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy.
  • Stability Assessment :
  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures.
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
  • Storage Recommendations : Store at –20°C in amber vials under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, as described in ICReDD’s workflow ( ).
  • Machine Learning : Train models on existing triazole-pyridazine reaction datasets to predict optimal catalysts (e.g., CuI vs. Pd) and solvent systems.
  • Validation : Compare computational predictions with experimental yields (e.g., ’s 2–5% yield improvement via iterative optimization) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple assays (e.g., kinase inhibition, cytotoxicity) and apply statistical tools (ANOVA, PCA) to identify outliers.
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
  • Mechanistic Studies : Use SPR or ITC to measure binding kinetics and confirm target engagement .

Q. How can heterocyclic coupling reactions be improved for scaling up synthesis?

  • Methodological Answer :

  • Reactor Design : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic cyclization steps.
  • Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized Cu nanoparticles) for recyclability and efficiency.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Q. What advanced techniques identify degradation products under accelerated stability conditions?

  • Methodological Answer :

  • LC-MS/MS : Perform forced degradation studies (acid/base hydrolysis, oxidation) and identify degradants via high-resolution tandem MS.
  • Isotopic Labeling : Use 13C^{13}C-labeled analogs to trace degradation pathways.
  • Computational Prediction : Apply software (e.g., Schrödinger’s QikProp) to predict hydrolytic cleavage sites .

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